molecular formula C13H14FNO2 B2736899 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1383116-26-4

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2736899
CAS No.: 1383116-26-4
M. Wt: 235.258
InChI Key: WVULJGGPUZZENY-UHFFFAOYSA-N
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Description

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C13H14FNO2 It is a derivative of isoindoline and features a fluoropentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 5-fluoropentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline ring or the fluoropentyl side chain.

    Substitution: The fluorine atom in the pentyl chain can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The fluoropentyl side chain can enhance its binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interact with neurotransmitter receptors and other protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropentyl)isoindole-1,3-dione
  • 2-(5-Bromopentyl)isoindole-1,3-dione
  • 2-(5-Iodopentyl)isoindole-1,3-dione

Uniqueness

2-(5-fluoropentyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(5-fluoropentyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVULJGGPUZZENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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